molecular formula C22H24N4O B2684056 N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941950-19-2

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Katalognummer B2684056
CAS-Nummer: 941950-19-2
Molekulargewicht: 360.461
InChI-Schlüssel: BWUFHUHVRYTSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as QNZ-46, is a small-molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. QNZ-46 has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest in the field of medicinal chemistry due to its structural similarity to various bioactive quinoxaline derivatives. Research efforts have focused on synthesizing and evaluating its analogs for potential biological activities. For instance, studies have synthesized quinoxaline derivatives and assessed them for inotropic activity, which measures the force of heart muscle contractions. Some derivatives have shown favorable activity compared to standard drugs, indicating potential applications in heart-related conditions (Liu et al., 2009).

Pharmacological Evaluation

In the realm of neuropsychiatric disorders, compounds structurally related to N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have been explored as modulators of neurotransmitter receptors. For example, research on CX516, a quinoxalin-6-ylcarbonyl)piperidine derivative, as a single agent for treating schizophrenia has provided insights into the therapeutic potential of quinoxaline derivatives in managing schizophrenia symptoms, although the results were inconclusive (Marenco et al., 2002).

Anti-inflammatory Properties

The exploration of quinoxaline derivatives for anti-inflammatory properties has led to the identification of potent ligands for human histamine H4 receptors, indicating potential applications in treating inflammatory conditions. Compounds with specific structural features have shown significant anti-inflammatory effects in vivo, suggesting a promising direction for the development of new anti-inflammatory drugs (Smits et al., 2008).

Antimicrobial and Antituberculosis Activity

Quinoxaline derivatives have also been studied for their antimicrobial properties. Research into quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains has highlighted the potential of these compounds as new drugs for antimicrobial chemotherapy. The minimum inhibitory concentration (MIC) values obtained for active compounds suggest their effectiveness in eliminating bacterial strains, indicating potential applications in addressing antimicrobial resistance challenges (Vieira et al., 2014).

Eigenschaften

IUPAC Name

N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUFHUHVRYTSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.